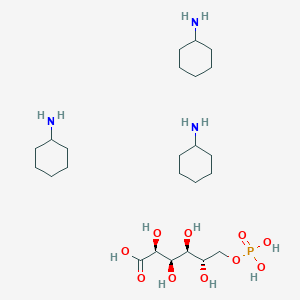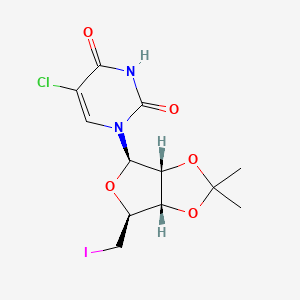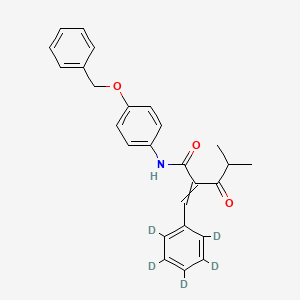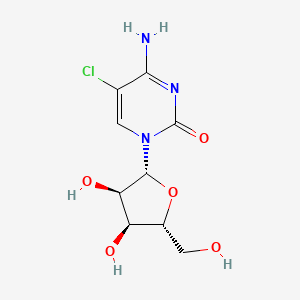![molecular formula C₁₆H₁₉NO₂ B1140365 (2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one CAS No. 147406-85-7](/img/structure/B1140365.png)
(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The study of tricyclic compounds, particularly those incorporating azatricyclo and oxatricyclo structures, provides significant insights into the synthesis and properties of complex organic molecules. These compounds are of interest due to their unique molecular architectures and potential applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of complex tricyclic compounds often involves multi-step processes, including selective reduction, aminomethylation, and cyclization reactions. For instance, the preparation of dinitro-oxa-azatricyclo dodecanones from anionic adducts demonstrates the intricacy of synthesizing such molecules (Atroshchenko et al., 2005).
Molecular Structure Analysis
Crystallographic studies reveal the tricyclic systems often contain rings in chair or boat conformations with equatorial substituents, highlighting the geometric preferences that influence the molecule's reactivity and physical properties. The analysis of compounds like 9-Methyl-8,11,12-trioxatricyclo dodeca-trien-10-one provides insight into the structural features critical for stability and reactivity (Eilers, Bach, & Fröhlich, 1998).
Chemical Reactions and Properties
Chemical transformations, such as base-promoted rearrangements and photocyclizations, play a crucial role in the synthesis and modification of tricyclic compounds. These reactions enable the introduction of functional groups and the formation of new ring systems, as demonstrated in the synthesis of oxatricyclo and azatricyclo derivatives (Marchand & Chou, 1975).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, are influenced by the compound's molecular structure. X-ray crystallography provides detailed information on the arrangement of atoms within the crystal lattice and helps predict the physical properties based on molecular geometry.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are determined by the functional groups present and the overall molecular architecture. Studies on compounds like 6-trichloromethyl-9-oxa-5-azatricyclo[6.2.1.01,5]undecan-10-one shed light on the chemical behavior of tricyclic compounds (Yang, Sun, & Zhu, 2011).
Applications De Recherche Scientifique
Conformational Analysis and Synthesis
A key application area of this compound and its related structures is in the synthesis and conformational analysis of constrained dipeptide surrogates. These structures have been explored for their potential to study conformation-activity relationships in biologically active peptides. For example, Cluzeau and Lubell (2004) synthesized methyl 9-oxo-8-(N-(Boc)-amino)-4-phenyl-1-azabicyclo[4.3.0]nonane carboxylates, which are related to the compound , to serve as novel constrained Ala-Phe dipeptide surrogates (Cluzeau & Lubell, 2004).
Structural Elucidation and Synthesis of Chiral Compounds
Another important application is in the synthesis of chiral compounds, which are crucial in various fields including drug development. Görgen et al. (1989) synthesized chiral 12-phenyl(2H)dodecanoic acids, which share structural similarities with the compound . Their work provided insights into the stereochemical course of biosynthesis in plants and insects (Görgen, Boland, Preiss, & Simon, 1989).
Development of Novel Heterocyclic Systems
Compounds with similar structures are used in creating new heterocyclic systems. Donchak et al. (1984) investigated the interaction of 1-aryl-3-R-3-(2′-oxo-cycloalkyl)-1-propanones, closely related to the compound , with bifunctional nucleophiles. This led to the formation of derivatives of 1,9a-tetra(tri)-methylene-9-oxa(aza)-4a-aza-1,2,4a,9a-tetrahydrofluorene, demonstrating the compound's relevance in heterocyclic chemistry (Donchak, Saverchenko, Kaminskii, & Tilichenko, 1984).
Photolysis and Rearrangement Studies
The compound and its analogs are also significant in studies involving photolysis and rearrangement. Nakazawa et al. (1988) explored the ethanol solution of 12-oxatricyclo[7.2.1.02,8]dodeca-2(8),3,6,10-tetraen-5-one, related to the query compound, under irradiation. This resulted in the formation of 8H-3-oxaheptalen-8-one, showcasing the compound's utility in photochemical studies (Nakazawa, Ishihara, Jinguji, Yamaguchi, Yamochi, & Murata, 1988).
Applications in Electrocatalytic Oxidation Studies
This compound's framework is also instrumental in electrocatalytic oxidation studies. Kashiwagi et al. (1999) used a chiral nitroxyl radical structurally related to this compound in the electrooxidation of (R)- and (S)-1-phenylethanol, demonstrating its application in chiral discrimination in electrocatalysis (Kashiwagi, Uchiyama, Kurashima, Kikuchi, & Anzai, 1999).
Propriétés
IUPAC Name |
(2R,6R,8R,12S)-12-phenyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecan-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-16-14-9-12-7-4-8-13(12)17(14)15(10-19-16)11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2/t12-,13-,14-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYUWXJPBSIHKT-KBUPBQIOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3C(=O)OCC(N3C2C1)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@@H]3C(=O)OC[C@@H](N3[C@@H]2C1)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652441 |
Source


|
| Record name | (4S,5aR,8aR,9aR)-4-Phenyloctahydrocyclopenta[4,5]pyrrolo[2,1-c][1,4]oxazin-1(5aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one | |
CAS RN |
147406-85-7 |
Source


|
| Record name | (4S,5aR,8aR,9aR)-4-Phenyloctahydrocyclopenta[4,5]pyrrolo[2,1-c][1,4]oxazin-1(5aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

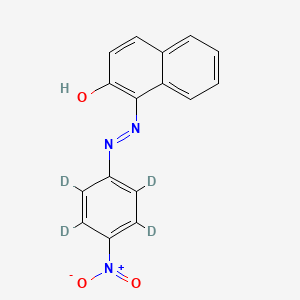

![2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid](/img/no-structure.png)

![5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B1140288.png)
![Methyl erythro-(E)-7-[2,6-Diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyrid-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B1140289.png)
![Methyl 7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B1140291.png)
